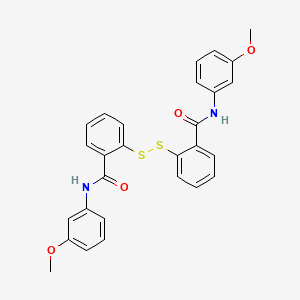

2,2'-Dithiobis(N-(3-methoxyphenyl)benzamide

説明

製造方法

合成経路および反応条件

2,2'-ジチオビス(N-(3-メトキシフェニル)ベンザミド)の合成は、通常、3-メトキシ安息香酸とアミン誘導体を縮合させた後に、ジスルフィド結合を形成することにより行われます。 一般的な方法の1つは、超音波照射下で、ルイス酸性イオン液体(IL/ZrCl4)で固定化されたケイソウ土を使用する方法です。この方法は、環境に優しい性質、高い収率、および短い反応時間のために有利です。

工業生産方法

ベンザミド誘導体の工業生産は、多くの場合、カルボン酸とアミンを高温で反応させることにより行われます。 固体酸触媒と超音波照射を使用すると、プロセス効率と収率を向上させることができます。

特性

CAS番号 |

20068-25-1 |

|---|---|

分子式 |

C28H24N2O4S2 |

分子量 |

516.6 g/mol |

IUPAC名 |

N-(3-methoxyphenyl)-2-[[2-[(3-methoxyphenyl)carbamoyl]phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C28H24N2O4S2/c1-33-21-11-7-9-19(17-21)29-27(31)23-13-3-5-15-25(23)35-36-26-16-6-4-14-24(26)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |

InChIキー |

RBCIQKMFKVTXJP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) typically involves the condensation of 3-methoxybenzoic acid with an amine derivative, followed by the formation of a disulfide bond. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

化学反応の分析

科学研究への応用

2,2'-ジチオビス(N-(3-メトキシフェニル)ベンザミド)は、科学研究においていくつかの用途があります。

科学的研究の応用

2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) has several applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

2,2'-ジチオビス(N-メチルベンザミド): 同様の構造ですが、メトキシ基がありません。

2,2'-ジチオビス(N-(4-メトキシフェニル)ベンザミド): メトキシ基が異なる位置にある同様の構造。

独自性

2,2'-ジチオビス(N-(3-メトキシフェニル)ベンザミド)は、メトキシ基の特定の位置のために独特であり、それはその化学反応性と生物活性に影響を与える可能性があります。 この位置は、他のベンザミド誘導体と比較して、その抗酸化作用と抗菌作用を強化する可能性があります。

類似化合物との比較

Similar Compounds

2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the methoxy group.

2,2’-Dithiobis(N-(4-methoxyphenyl)benzamide): Similar structure with the methoxy group in a different position.

Uniqueness

2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can enhance its antioxidant and antibacterial properties compared to other benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。